
4-Methyl-8-methyleneadamantan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-8-methyleneadamantan-2-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as MEMA and is synthesized by the reaction of 1-adamantanol with acetic anhydride. MEMA has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.
作用機序
The mechanism of action of MEMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MEMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to disrupt the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects:
MEMA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
MEMA exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits high stability and can be stored for long periods without degradation. However, MEMA also exhibits some limitations, such as its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for the study of MEMA. In the field of pharmaceuticals, further studies are needed to fully understand the mechanism of action of MEMA and its potential use as a drug delivery agent. In materials science, further studies are needed to explore the potential use of MEMA as a building block for the synthesis of new materials with advanced properties. In catalysis, further studies are needed to optimize the use of MEMA as a catalyst in various chemical reactions. Overall, the study of MEMA holds significant promise for the development of new materials and drugs with advanced properties and applications.
合成法
The synthesis of MEMA involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of MEMA. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
MEMA has been studied extensively for its potential applications in various fields of scientific research. In the field of pharmaceuticals, MEMA has been shown to exhibit antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
In materials science, MEMA has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique structural and electronic properties, making it a promising candidate for the development of new materials with advanced properties.
In catalysis, MEMA has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to exhibit high catalytic activity and selectivity in various reactions, including oxidation and hydrogenation.
特性
CAS番号 |
122760-85-4 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
(4-methyl-8-methylidene-2-adamantyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-7-10-4-11-6-12(7)14(16-9(3)15)13(5-10)8(11)2/h8,10-14H,1,4-6H2,2-3H3 |
InChIキー |
HYZYPKCUAUVUJO-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
正規SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
その他のCAS番号 |
122760-85-4 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
4-methyl-8-methylenetricyclo[3.3.1.13,7]dec-2-yl acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



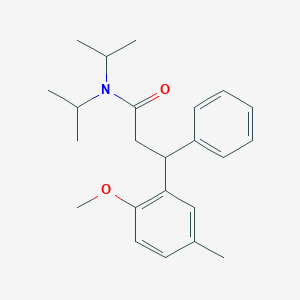
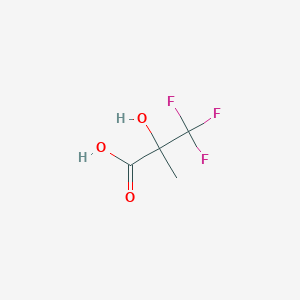


![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
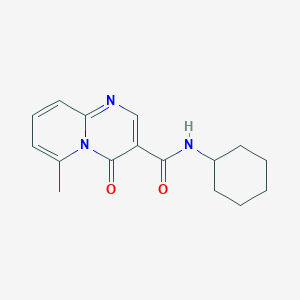





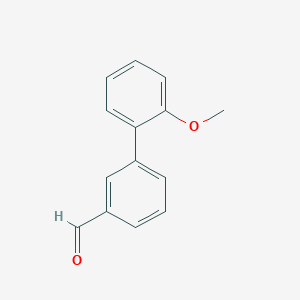
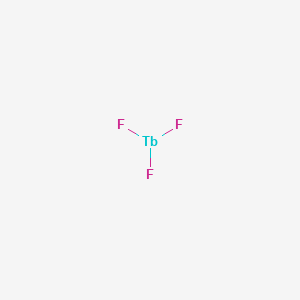
![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)